Edta disodium cupric salt

説明

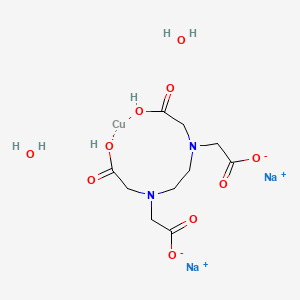

Edta disodium cupric salt is a complex compound that has been widely used in scientific research for various purposes. This compound is a combination of ethylenediaminetetraacetic acid (EDTA) and copper, which has a wide range of applications in biochemistry, biotechnology, and other scientific fields.

科学的研究の応用

Cosmetic and Pharmaceutical Formulations

Edta disodium cupric salt: is incorporated into cosmetic and pharmaceutical products as a stabilizing agent. It helps to maintain clarity, prevent rancidity, and protect active ingredients from degradation by metal-catalyzed reactions.

Each of these applications demonstrates the versatility and importance of Edta disodium cupric salt in scientific research and various industries .

作用機序

Target of Action

The primary targets of Edta disodium cupric salt are divalent and trivalent metal ions such as magnesium, zinc, and calcium . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

Edta disodium cupric salt functions as a chelating agent . It forms stable complexes with its targets, the divalent and trivalent metal ions . This interaction results in the reduction of these ions’ concentrations in the blood .

Biochemical Pathways

The chelation of metal ions by Edta disodium cupric salt affects various biochemical pathways. For instance, it can inhibit enzyme-catalyzed reactions that require metal ions . The chelation process also influences the homeostasis of essential metal ions, potentially affecting numerous downstream effects related to these ions’ roles .

Pharmacokinetics

The pharmacokinetics of Edta disodium cupric salt involves its distribution into tissues and its excretion. After administration, it distributes into tissues where it chelates metal ions . The resulting chelates are then eliminated in the urine, reducing the concentrations of these ions in the blood .

Result of Action

The molecular and cellular effects of Edta disodium cupric salt’s action primarily involve the reduction of metal ion concentrations. By chelating these ions, it can prevent their participation in various biological processes, thereby influencing cellular functions . For example, it can reduce the availability of calcium ions, which play critical roles in signal transduction and muscle contraction .

Action Environment

The action, efficacy, and stability of Edta disodium cupric salt can be influenced by environmental factors. For instance, the pH of the solution can affect the dissociation of Edta disodium cupric salt into various species, which can impact its chelating ability . Furthermore, the presence of other metal ions in the environment can influence the selectivity and efficiency of its chelation .

特性

IUPAC Name |

copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Cu.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;+2;2*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCPDISEHGHPOI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16CuN2Na2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051420 | |

| Record name | Ethylenediaminetetraacetic acid disodium copper (II) salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Edta disodium cupric salt | |

CAS RN |

61916-40-3 | |

| Record name | Ethylenediaminetetraacetic acid disodium copper (II) salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,3R,5S,6R)-8-methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] 1-methylpyrrole-2-carboxylate](/img/structure/B1614554.png)

![Benzo[b]picene](/img/structure/B1614567.png)

![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine](/img/structure/B1614573.png)